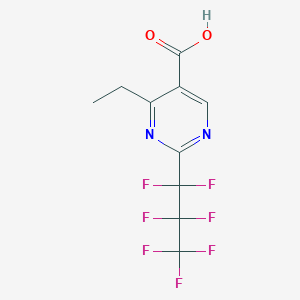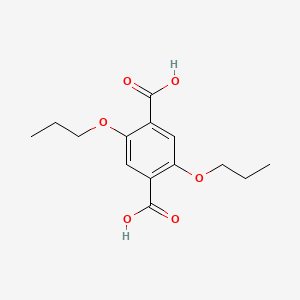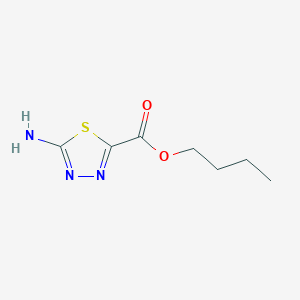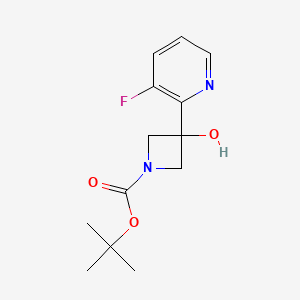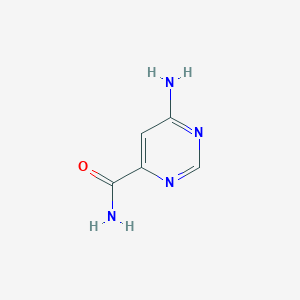
(R)-1-Benzyl-3-fluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-3-fluoropiperidine is a chiral compound characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.
N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.
Fluorination: The N-benzylpiperidine is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the piperidine ring.
Industrial Production Methods: Industrial production of ®-1-Benzyl-3-fluoropiperidine may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-Benzyl-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the compound with hydrogen replacing the fluorine atom.
Substitution Products: Compounds with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
®-1-Benzyl-3-fluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparación Con Compuestos Similares
®-1-Benzyl-3-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.
®-1-Benzyl-3-bromopiperidine: Similar structure with a bromine atom instead of fluorine.
®-1-Benzyl-3-iodopiperidine: Similar structure with an iodine atom instead of fluorine.
Uniqueness: ®-1-Benzyl-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom’s small size and high electronegativity can enhance the compound’s pharmacokinetic and pharmacodynamic profiles compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-fluoropiperidine |
InChI |
InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clave InChI |
SIUXACXHWDGKEU-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)CC2=CC=CC=C2)F |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


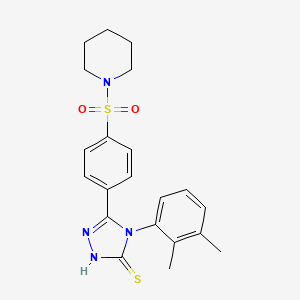
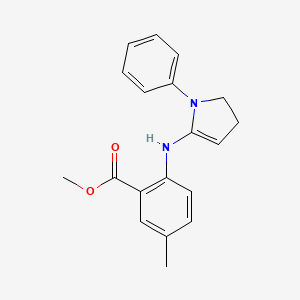

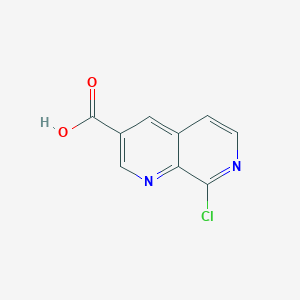


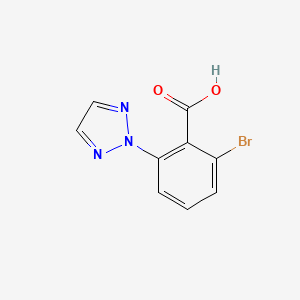

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
